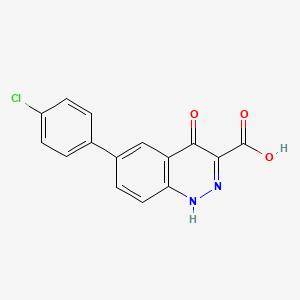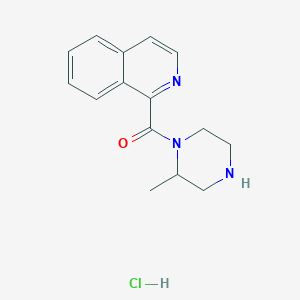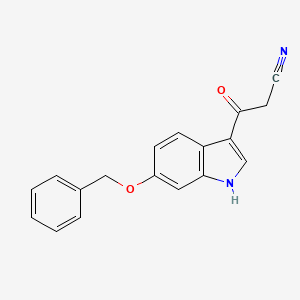![molecular formula C16H16N2O4 B11834623 N~2~-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine CAS No. 648884-72-4](/img/structure/B11834623.png)
N~2~-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine is a compound characterized by the presence of a naphthalene ring and a glutamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine typically involves the condensation reaction of 2-hydroxy-1-naphthaldehyde with L-glutamine under specific conditions. For instance, the reaction can be catalyzed by hydrochloric acid and carried out under solvent-free conditions at elevated temperatures . The reaction mixture is then cooled, and the product is isolated by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for N2-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
化学反応の分析
Types of Reactions
N~2~-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine can undergo various chemical reactions, including:
Condensation Reactions: The compound can participate in further condensation reactions with other aldehydes or ketones.
Oxidation and Reduction: The naphthalene ring can undergo oxidation to form naphthoquinone derivatives, while reduction can lead to dihydronaphthalene derivatives.
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Condensation Reactions: Hydrochloric acid as a catalyst, solvent-free conditions, and elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens in the presence of a catalyst.
Major Products
Condensation: Formation of various imine derivatives.
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Nitro, sulfo, or halo-substituted naphthalene derivatives.
科学的研究の応用
N~2~-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
作用機序
The mechanism of action of N2-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The naphthalene ring may interact with hydrophobic pockets in proteins, while the glutamine moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
類似化合物との比較
Similar Compounds
1-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]urea: Shares the naphthalene ring structure but differs in the functional group attached to the naphthalene ring.
(Z)-4-(((Z)-(2-oxonaphthalen-1(2H)-ylidene)methyl)amino)-N-(thiazol-2(3H)-ylidene)benzene: Contains a similar naphthalene ring but has different substituents and a more complex structure.
Uniqueness
N~2~-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine is unique due to the presence of the L-glutamine moiety, which imparts specific biological properties and potential therapeutic applications. The combination of the naphthalene ring and the amino acid derivative makes it a versatile compound for various research applications.
特性
CAS番号 |
648884-72-4 |
|---|---|
分子式 |
C16H16N2O4 |
分子量 |
300.31 g/mol |
IUPAC名 |
(2S)-5-amino-2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H16N2O4/c17-15(20)8-6-13(16(21)22)18-9-12-11-4-2-1-3-10(11)5-7-14(12)19/h1-5,7,9,13,19H,6,8H2,(H2,17,20)(H,21,22)/t13-/m0/s1 |
InChIキー |
YKCWFMSTYRNEIR-ZDUSSCGKSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=N[C@@H](CCC(=O)N)C(=O)O)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC(CCC(=O)N)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11834542.png)
![Tert-butyl 2-[(2,2,2-trifluoroethoxy)methyl]piperazine-1-carboxylate](/img/structure/B11834546.png)



![tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11834592.png)
![8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11834593.png)



![Butanoic acid, 4-[[5-oxido-4-(phenylsulfonyl)-1,2,5-oxadiazol-3-yl]oxy]-](/img/structure/B11834606.png)
![11-Cyclohexyl-n-(n,n-dimethylsulfamoyl)-6-ethoxy-8-methoxy-6h-isoindolo[2,1-a]indole-3-carboxamide](/img/structure/B11834628.png)
![(E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)thio)phenyl)-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxamide](/img/structure/B11834630.png)

